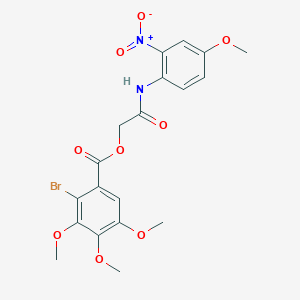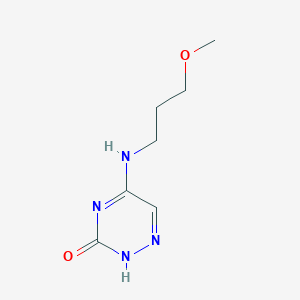
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is a highly functionalized compound that contains both electron-withdrawing and electron-donating groups, making it a versatile molecule for chemical reactions and biological studies.
Applications De Recherche Scientifique
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been used in various scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been shown to have anti-proliferative and anti-inflammatory activities in vitro, and it has also been found to inhibit the growth of cancer cells in animal models. In biochemistry, 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been used as a probe for studying protein-ligand interactions and enzyme kinetics. 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been shown to bind to various proteins, including human serum albumin and carbonic anhydrase, with high affinity and specificity. In materials science, 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and supramolecular polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH and ion transport in cells. 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function.
Biochemical and Physiological Effects:
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been shown to have various biochemical and physiological effects, depending on the target molecule and cell type. In cancer cells, 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to the attenuation of inflammation. In normal cells, 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been found to have low toxicity and minimal side effects, suggesting its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its versatility for chemical modifications. 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate can be easily synthesized in large quantities and purified using standard techniques, making it a cost-effective and readily available compound for research. However, 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate also has some limitations, such as its low water solubility and its potential toxicity at high concentrations. 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate should be handled with care and used in appropriate concentrations to avoid adverse effects on cells and organisms.
Orientations Futures
There are several future directions for 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate research, including the development of 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate-based drugs for cancer and inflammation, the exploration of 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate as a probe for studying protein-ligand interactions and enzyme kinetics, and the synthesis of 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate-based materials for various applications. In cancer research, 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate could be further optimized for its anti-proliferative and apoptotic activities, and its mechanism of action could be elucidated in more detail. In biochemistry, 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate could be used to study the structure and function of various proteins, and to develop new inhibitors and activators of enzymes. In materials science, 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate could be used to synthesize new functional materials with unique properties, such as stimuli-responsive behavior and self-assembly. Overall, 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has great potential for advancing scientific research in various fields, and further studies are needed to fully explore its capabilities.
Méthodes De Synthèse
The synthesis of 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate involves the reaction of 2-bromo-3,4,5-trimethoxybenzoic acid with 2-(4-methoxy-2-nitroanilino)-2-oxoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate. The yield of 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate is typically around 50%, and the compound can be purified using column chromatography or recrystallization.
Propriétés
Nom du produit |
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate |
|---|---|
Formule moléculaire |
C19H19BrN2O9 |
Poids moléculaire |
499.3 g/mol |
Nom IUPAC |
[2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 2-bromo-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C19H19BrN2O9/c1-27-10-5-6-12(13(7-10)22(25)26)21-15(23)9-31-19(24)11-8-14(28-2)17(29-3)18(30-4)16(11)20/h5-8H,9H2,1-4H3,(H,21,23) |
Clé InChI |
PRMWUEJDXVPRNS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)[N+](=O)[O-] |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione](/img/structure/B254226.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B254236.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254237.png)






![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)


![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)